5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,2-dimethyl-4-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-3-7-5(9(10)11)4(6)8(3)2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNLLYFCHCFJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175344 | |
| Record name | 5-Bromo-1,2-dimethyl-4-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21117-52-2 | |
| Record name | 5-Bromo-1,2-dimethyl-4-nitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021117522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC226232 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-1,2-dimethyl-4-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole
This guide provides an in-depth technical analysis of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole (CAS: 21117-52-2).[1][2] While often utilized as a high-value synthetic intermediate in the development of hypoxia-selective radiosensitizers and antimicrobial agents, its pharmacological profile is governed by the distinct electronic and steric properties of the 4-nitroimidazole core.[1][2]
Mechanism of Action, Pharmacochemistry, and Experimental Validation[1][2]
Executive Summary
5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole represents a specialized subclass of the nitroimidazole family.[1][2] Unlike the clinically ubiquitous 5-nitroimidazoles (e.g., Metronidazole), which operate at higher redox potentials suitable for general anaerobicidal activity, this 4-nitroimidazole derivative exhibits a lower single-electron reduction potential (
This electrochemical distinction dictates its mechanism: it functions primarily as a hypoxia-selective cytotoxin and radiosensitizer .[1][2] The 5-bromo substituent serves a dual role: it enhances lipophilicity for cellular permeation and acts as an electron-withdrawing group (EWG) that fine-tunes the nitro group's susceptibility to enzymatic reduction.[1][2]
Pharmacochemistry & Structural Logic[1][3]
The 4-Nitro vs. 5-Nitro Paradigm
The biological activity of nitroimidazoles is strictly controlled by the electron density at the nitro group.[1][2]
-
5-Nitroimidazoles:
.[1][2] Easily reduced by standard anaerobes (e.g., Trichomonas, Bacteroides). -
4-Nitroimidazoles (Target):
.[1][2] These require a more reducing environment or specific enzymatic drivers (Type I Nitroreductases) to activate.[]
Substituent Effects
The specific substitutions on the imidazole ring of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole modulate its pharmacokinetics (PK) and pharmacodynamics (PD):
| Substituent | Position | Electronic Effect | Biological Consequence |
| Methyl | N1 | Inductive (+I) | Prevents N1-H tautomerization; locks the 4-nitro position; increases logP (lipophilicity).[1][2] |
| Methyl | C2 | Steric / Inductive | Provides steric bulk protecting the N3 position; slightly increases electron density on the ring.[2] |
| Nitro | C4 | Resonance (-R) | The Warhead. Accepts electrons to form toxic radical anions.[2] |
| Bromo | C5 | Inductive (-I) | The Tuner. Withdraws electron density, making the C4-nitro group easier to reduce than in a non-halogenated 4-nitroimidazole.[1][2] Also serves as a leaving group for nucleophilic substitution (SNAr) in drug synthesis. |
Mechanism of Action (MoA): Reductive Bioactivation
The mechanism is a "Prodrug Activation" cascade triggered by intracellular reduction.[2] It follows a futile cycling model in normoxic cells (safety) and radical accumulation in hypoxic cells (toxicity).
Step-by-Step Pathway
-
Cellular Uptake: The molecule enters the cell via passive diffusion, facilitated by the lipophilic N1-methyl and C5-bromo groups.[2]
-
Enzymatic Reduction (Step 1): Intracellular oxidoreductases (e.g., NADPH:cytochrome P450 reductase, Xanthine oxidase) transfer a single electron to the nitro group.
-
The Oxygen Sensor (Normoxia): In the presence of Oxygen (O₂), the radical anion is rapidly re-oxidized back to the parent compound, generating Superoxide (
).-
This Futile Cycle prevents the accumulation of toxic intermediates in healthy, oxygenated tissues.
-
-
Bioactivation (Hypoxia): In hypoxic tissues (tumors, anaerobic infections), O₂ is absent. The radical anion is not re-oxidized and undergoes further reduction.[2]
-
Disproportionation:
-
Terminal Reduction:
[2]
-
-
Target Engagement: The reactive intermediates (Nitroso and Hydroxylamine species) form covalent adducts with DNA (specifically Guanine residues), causing helix destabilization, strand breaks, and apoptosis.
Visualization: The Reductive Cascade
Caption: The "Oxygen Switch" mechanism.[2] In normoxia (green path), the drug cycles harmlessly. In hypoxia (red path), it cascades into DNA-damaging agents.[1]
Experimental Validation Protocols
To confirm the mechanism and utility of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole, the following self-validating experimental workflows are recommended.
Protocol A: Cyclic Voltammetry (Redox Potential)
Objective: Determine the one-electron reduction potential (
-
Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Solvent: Anhydrous DMF with 0.1 M TBAP (Tetrabutylammonium perchlorate) electrolyte.
-
Procedure:
-
Data Analysis: Identify the first reversible reduction peak (
).
Protocol B: Hypoxia-Selective Cytotoxicity Assay
Objective: Quantify the Hypoxic Cytotoxicity Ratio (HCR).[2]
| Step | Action | Causality/Reasoning |
| 1. Seeding | Seed V79 or EMT6 cells in glass Petri dishes (5x10⁵ cells). | Standard radiobiological cell lines with known reductase activity.[2] |
| 2. Gassing | Group A (Normoxia): Incubate in 95% Air / 5% CO₂.Group B (Hypoxia): Place in anaerobic chamber (<10 ppm O₂). | Establishes the differential redox environment required for the "switch." |
| 3. Dosing | Treat with graded concentrations (0.1 - 5.0 mM) for 2 hours.[2] | 4-nitroimidazoles require higher doses than 5-nitro variants due to lower affinity.[1][2] |
| 4. Plating | Wash, trypsinize, and re-plate for colony formation. | "Clonogenic survival" is the gold standard for DNA-damage induced cell death.[1][2] |
| 5. Analysis | Count colonies >50 cells after 7 days. Plot Survival vs. Dose. | HCR Calculation: Ratio of IC50(Air) / IC50(N₂). An HCR > 2.0 indicates significant hypoxia selectivity.[2] |
Synthesis & Purity Standards
For researchers synthesizing this compound as an intermediate, purity is critical to avoid kinetic artifacts in biological assays.[2]
Optimized Synthesis Route:
-
Starting Material: 1,2-Dimethyl-4-nitroimidazole.[1][2][4][5][6][7][8]
-
Bromination: Reaction with
/ NaOAc in Acetic Acid or NBS (N-Bromosuccinimide) in DMF.[2] -
Purification: Recrystallization from Ethanol/Water.[2]
-
QC Check:
-
¹H NMR (DMSO-d₆): Look for loss of the C5-proton signal (approx 7.8 ppm) and retention of two methyl singlets (approx 2.4 ppm and 3.6 ppm).[2]
-
Melting Point: Distinct sharp range (verify against specific batch certificate, typically >100°C).
-
References
-
Edwards, D. I. (1993).[2] "Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action."[2][] Journal of Antimicrobial Chemotherapy, 31(1), 9-20. Link
-
Wardman, P. (2001).[2] "Electron Transfer Agents in Hypoxia-Selective Drugs." Current Medicinal Chemistry, 8(7), 739-761. Link
-
Adams, G. E., et al. (1976). "Electron-affinic sensitization. VII. A correlation between structures, one-electron reduction potentials, and efficiencies of nitroimidazoles as hypoxic cell radiosensitizers."[1] Radiation Research, 67(1), 9-20. Link
-
BLD Pharm. (2023).[2] "Product Analysis: 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole (CAS 21117-52-2)." Chemical Catalog. Link
-
Uni.Lu. (2023). "PubChemLite Record: 5-bromo-1,2-dimethyl-4-nitro-1h-imidazole."[1][2][4][5] Luxembourg Centre for Systems Biomedicine.[2] Link
Sources
- 1. 933-87-9|5-Bromo-1-methyl-4-nitro-1H-imidazole|BLD Pharm [bldpharm.com]
- 2. aablocks.com [aablocks.com]
- 4. PubChemLite - DDNLLYFCHCFJAZ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 5-bromo-1,2-dimethyl-4-nitro-1h-imidazole (C5H6BrN3O2) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. oaji.net [oaji.net]
- 8. 5-bromo-1,2-dimethyl-4-nitroimidazole [stenutz.eu]
- 9. 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Solubility Profiling and Solvent Selection for 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole
Executive Summary
5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole (CAS: 21117-52-2) is a highly functionalized nitroimidazole derivative, primarily utilized as a high-value intermediate in the synthesis of pharmaceutical agents, including potential antitubercular and antimicrobial drugs. Its structural rigidity, conferred by the nitro and bromo substituents on the imidazole ring, typically results in high crystallinity and limited solubility in standard organic solvents, posing significant challenges for process scale-up and purification.
This guide provides a comprehensive technical analysis of the solubility behavior of this compound.[1] It synthesizes available structure-activity relationship (SAR) data, experimental precedents from analogous nitroimidazoles, and thermodynamic principles to establish a robust solvent selection framework.
Key Takeaway: The compound exhibits a "polar-aprotic preferred" solubility profile. While sparingly soluble in water and non-polar hydrocarbons, it shows high affinity for dipolar aprotic solvents (DMSO, DMF), making them the primary vehicles for reaction and formulation, while water and lower alcohols serve as effective antisolvents for crystallization.
Physicochemical Profile & Solubility Prediction
To accurately predict solubility behavior without exhaustive empirical data, we analyze the molecular descriptors that govern solute-solvent interactions.
Structural Analysis
-
Molecular Formula:
[2] -
Molecular Weight: 220.03 g/mol [2]
-
Key Functional Groups:
-
Nitro Group (
): Strong electron-withdrawing group; increases polarity but promotes strong intermolecular -stacking, increasing lattice energy (reducing solubility). -
Bromine (
): Increases lipophilicity and molecular weight; enhances polarizability. -
1,2-Dimethyl: Disrupts some hydrogen bonding capability compared to N-unsubstituted imidazoles, but adds lipophilic character.
-
Predicted Solubility Parameters
Based on Hansen Solubility Parameters (HSP) for structurally similar nitroimidazoles (e.g., Dimetridazole, 4-nitroimidazole), the target compound falls into Class II/IV of the Biopharmaceutics Classification System (BCS) regarding solubility (Low Solubility).
| Parameter | Estimated Value | Implication |
| LogP (Octanol/Water) | ~1.5 - 1.8 | Moderate lipophilicity; prefers organic phases over aqueous. |
| Melting Point | >150°C (Predicted) | High lattice energy requires high-energy solvents (high dipole moment) to overcome crystal packing forces. |
| H-Bond Donor Count | 0 | Lacks acidic protons (N-substituted), reducing solubility in protic solvents like water/ethanol unless pH is manipulated. |
Solvent Compatibility & Selection Guide
The following classification is derived from synthesis protocols of analogous 1,2-dimethyl-nitroimidazoles and general solubility thermodynamics.
High Solubility Solvents (Primary Vehicles)
Use these for reaction media, stock solutions, and initial dissolution.
-
Dimethyl Sulfoxide (DMSO): The "universal solvent" for nitroimidazoles.
-
Solubility: >50 mg/mL (Estimated).
-
Mechanism: Strong dipole-dipole interactions disrupt the nitro-imidazole crystal lattice.
-
-
Dimethylformamide (DMF) / N-Methyl-2-pyrrolidone (NMP):
-
Solubility: High.[3]
-
Application: Preferred for alkylation or Suzuki coupling reactions due to thermal stability.
-
Moderate Solubility Solvents
Use these for extraction or as co-solvents.
-
Acetone / Ethyl Acetate:
-
Solubility: Moderate (Temperature dependent).
-
Application: Good for extraction from aqueous workups; solubility increases significantly with temperature, making them viable for recrystallization.
-
-
Methanol / Ethanol:
-
Solubility: Low to Moderate.
-
Application: Often used in hot recrystallization or as antisolvents when mixed with DMF/DMSO.
-
Low Solubility / Antisolvents
Use these to induce precipitation.
-
Water:
-
Solubility: Insoluble / Sparingly soluble (<1 mg/mL).
-
Application: The ideal antisolvent. Adding water to a DMSO/DMF solution of the compound will trigger controlled precipitation (crystallization).
-
-
Hexanes / Heptane:
-
Solubility: Insoluble.[4]
-
Application: Used to wash non-polar impurities from the solid product.
-
Data Summary Table (Estimated Trends)
| Solvent Class | Representative Solvents | Solubility Potential | Primary Utility |
| Dipolar Aprotic | DMSO, DMF, DMAc | High (+++++) | Reaction Medium, Stock Solution |
| Polar Protic | Methanol, Ethanol | Moderate (++) | Recrystallization (Hot), Wash Solvent |
| Polar Aprotic | Acetone, Ethyl Acetate, MeCN | Moderate (+++) | Extraction, Chromatography |
| Non-Polar | Hexane, Toluene | Low (+) | Impurity Wash |
| Aqueous | Water, Buffers (pH 7) | Negligible (-) | Antisolvent, Precipitation |
Experimental Protocol: Solubility Determination
Since exact batch-specific solubility can vary with purity and polymorph, the following Self-Validating Protocol is recommended to generate precise data for your specific lot.
Workflow Logic (DOT Diagram)
Figure 1: Standardized workflow for determining solubility limits using the saturation shake-flask method.
Detailed Methodology
Method A: Gravimetric Determination (High Concentration Range) Best for solvents where solubility is expected to be >10 mg/mL (e.g., DMSO).
-
Preparation: Weigh approx. 100 mg of compound into a 2 mL HPLC vial.
-
Addition: Add solvent in 100 µL increments, vortexing for 1 minute between additions.
-
Observation: Continue until the solid fully dissolves (visual clarity).
-
Calculation:
-
Validation: If solution remains cloudy after 2 mL, switch to Method B.
Method B: HPLC Saturation (Low/Precision Range) Best for water, alcohols, and thermodynamic limit testing.
-
Saturation: Add excess solid (approx. 50 mg) to 2 mL of solvent.
-
Equilibration: Shake at constant temperature (25°C) for 24 hours.
-
Filtration: Filter supernatant through a 0.22 µm or 0.45 µm PTFE syringe filter (nylon may adsorb nitroimidazoles).
-
Dilution: Dilute the filtrate 100x with mobile phase (e.g., Water/Acetonitrile).
-
Quantification: Inject into HPLC (C18 Column, UV @ 300-320 nm). Calculate concentration against a known standard curve.
Process Implications: Recrystallization Strategy
The solubility differential between DMSO/DMF and Water/Ethanol drives the most effective purification strategy for this intermediate.
Solvent/Antisolvent Crystallization
To purify 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole from reaction byproducts:
-
Dissolution: Dissolve crude solid in minimal volume of warm DMSO or DMF (approx. 50-60°C).
-
Filtration: Filter hot to remove insoluble mechanical impurities.
-
Precipitation: Slowly add Water (antisolvent) dropwise with vigorous stirring.
-
Ratio: Target a final Solvent:Antisolvent ratio of 1:3 to 1:5.
-
-
Cooling: Cool the slurry to 0-5°C to maximize yield.
-
Isolation: Filter the crystalline solid and wash with cold water/methanol (1:1) to remove residual high-boiling solvent.
Thermodynamic Equilibrium Diagram
Figure 2: Thermodynamic equilibrium of dissolution. Heat and high-dipole solvents shift the equilibrium toward the solvated phase by overcoming the high lattice energy of the nitro-bromo-imidazole crystal.
References
-
Stenutz, R. (n.d.). 5-bromo-1,2-dimethyl-4-nitroimidazole Data Sheet. Stenutz.eu. Retrieved October 26, 2023, from [Link]
-
PubChem. (2023). Compound Summary: 5-bromo-1,2-dimethyl-1H-imidazole.[5] National Library of Medicine. Retrieved from [Link](Source for physical property comparisons of regioisomers).
-
Hakmaoui, Y., et al. (2022).[6] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole. Der Pharma Chemica.[6] Retrieved from [Link](Provides experimental solvent data for nitroimidazole alkylation reactions).
-
Lian, P., et al. (2019).[7] Determination and correlation solubility of 4-nitroimidazole in twelve pure solvents. Chinese Journal of Chemical Engineering. Retrieved from [Link](Base reference for nitroimidazole solubility thermodynamics).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-bromo-1,2-dimethyl-4-nitroimidazole [stenutz.eu]
- 3. 5-Bromo-4-Nitro-1H-Imidazole - SRIRAMCHEM [sriramchem.com]
- 4. toku-e.com [toku-e.com]
- 5. 5-bromo-1,2-dimethyl-1H-imidazole | C5H7BrN2 | CID 7204879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. semanticscholar.org [semanticscholar.org]
potential biological activities of substituted nitroimidazoles
An In-depth Technical Guide to the Biological Activities of Substituted Nitroimidazoles
Introduction: The Versatile Nitroimidazole Scaffold
The nitroimidazole core is a privileged scaffold in medicinal chemistry, a five-membered heterocyclic ring bearing a nitro group that has given rise to a class of profoundly impactful therapeutic agents. First discovered for their antiprotozoal properties in the 1950s, their application quickly expanded to include potent activity against anaerobic bacteria, cementing drugs like metronidazole as essential medicines worldwide.[][2][3] This guide moves beyond a classical review to provide an in-depth analysis for researchers and drug development professionals on the diverse biological activities of substituted nitroimidazoles. We will explore the fundamental mechanism of reductive activation that underpins their efficacy, dissect their broad spectrum of activity—from antimicrobial to anticancer—and examine the critical role of chemical substitutions in tuning their potency, selectivity, and pharmacokinetic profiles.[4][5][6][7][8]
The Core Directive: Reductive Activation as a Bio-orthogonal Switch
A defining characteristic of nitroimidazoles is that they are prodrugs; their biological activity is unlocked only after the nitro group undergoes chemical reduction.[5][9][10] This process is predominantly carried out by specific enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases, which are abundant in anaerobic organisms but largely absent in aerobic host cells.[][5][9][11] The activation is a stepwise process initiated by a single-electron transfer to the nitro group, forming a nitro radical anion.
Under the anaerobic or hypoxic conditions typical of target pathogens and solid tumors, this radical anion is further reduced to generate highly reactive and cytotoxic intermediates, including nitroso radicals and hydroxylamines.[10][12][13] These reactive species are the ultimate effectors of cell death, indiscriminately attacking cellular macromolecules. Their primary target is DNA, where they induce strand breaks and destabilize the helical structure, thereby inhibiting nucleic acid synthesis and leading to rapid cell death.[][12][13][14] Conversely, under normal oxygen (normoxic) conditions, the nitro radical anion is rapidly re-oxidized back to the parent compound in a futile cycle, effectively preventing the formation of toxic species and conferring the remarkable selectivity of these drugs.
Toxicological Profile and Safety Considerations
Nitroimidazoles are generally well-tolerated for short-term use. [15]However, their safety profile is not without concerns, which are critical for drug development professionals to consider.
-
Common Side Effects: The most frequent adverse effects are gastrointestinal in nature, including nausea, abdominal pain, and a characteristic metallic taste in the mouth. [14]* Neurotoxicity: This is the most significant dose-limiting toxicity. High doses or prolonged use can lead to peripheral neuropathy, dizziness, ataxia, and, in rare cases, seizures. [13][15][16]These effects are typically reversible upon discontinuation of the drug.
-
Disulfiram-like Reaction: Patients must be counseled to avoid alcohol during and for several days after therapy, as nitroimidazoles can inhibit aldehyde dehydrogenase, leading to a severe reaction characterized by flushing, nausea, and vomiting. []* Mutagenicity and Carcinogenicity: The ability of nitroimidazole metabolites to damage DNA raises theoretical concerns about their potential to be mutagenic. While some compounds are positive in bacterial mutagenicity assays (Ames test) and have caused tumors in rodents at high doses, extensive epidemiological studies in humans treated with metronidazole have not shown a clear link to an increased risk of cancer. [12][15][16][17]Nevertheless, this remains a critical hurdle in the development of new nitroimidazole-based drugs, requiring careful toxicological evaluation.
Key Experimental Protocols for Evaluation
The following protocols provide robust, self-validating frameworks for assessing the core biological activities of novel substituted nitroimidazoles.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) against Anaerobic Bacteria
-
Causality and Principle: This assay determines the lowest concentration of a drug required to inhibit the growth of a specific anaerobic bacterium. The choice of an anaerobic environment is critical, as it provides the necessary conditions for the reductive activation of the nitroimidazole prodrug.
-
Methodology:
-
Preparation: All steps must be performed within an anaerobic chamber (e.g., 85% N₂, 10% H₂, 5% CO₂). Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable pre-reduced anaerobic broth (e.g., Brucella broth supplemented with hemin and vitamin K1).
-
Inoculation: Prepare a standardized inoculum of the target anaerobic bacterium (e.g., Bacteroides fragilis ATCC 25285) equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls (Self-Validation):
-
Positive Control: Wells containing inoculated broth without any drug (must show robust turbidity).
-
Negative Control: Wells containing uninoculated broth (must remain clear).
-
Reference Control: Include a known drug (e.g., metronidazole) as a comparator.
-
-
Incubation: Seal the plates (e.g., with adhesive film) and incubate under anaerobic conditions at 37°C for 48 hours.
-
Endpoint Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or a plate reader.
-
-
Trustworthiness: The assay is validated by the expected outcomes in the control wells. Clear negative controls confirm sterility, while robust growth in positive controls confirms the viability of the inoculum and suitability of the growth conditions.
Protocol: In Vitro Cytotoxicity and Selectivity Profiling (MTT Assay)
-
Causality and Principle: This assay quantifies cell viability to determine a compound's cytotoxic potency (LC₅₀ or IC₅₀). By comparing the cytotoxicity against cancer cell lines versus a normal (non-cancerous) cell line, a selectivity index can be established, which is a key parameter in early-stage drug development.
-
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma) and a normal cell line (e.g., Vero kidney epithelial cells) into separate 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow cells to adhere for 24 hours. [18][19] 2. Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to untreated controls. Plot the dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression.
-
-
Trustworthiness: A clear dose-dependent inhibition of viability validates the compound's activity. The selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells) provides a quantitative measure of the compound's therapeutic window.
Protocol: Assessment of Hypoxia-Selective Activity
-
Causality and Principle: This protocol directly tests the central hypothesis that a nitroimidazole's cytotoxic activity is enhanced under low-oxygen conditions. It compares the IC₅₀ value under normoxia to that under hypoxia, with a significant difference indicating hypoxia-selective activation.
-
Methodology:
-
Parallel Assays: Prepare two identical sets of 96-well plates as described in Protocol 6.2.
-
Differential Incubation:
-
Normoxic Plate: Incubate one plate in a standard cell culture incubator (21% O₂, 5% CO₂).
-
Hypoxic Plate: Incubate the second plate in a specialized hypoxic incubator or chamber (e.g., 1% O₂, 5% CO₂).
-
-
Assay Completion: After the 48-72 hour treatment period, complete the MTT assay for both plates as previously described.
-
Analysis: Calculate the IC₅₀ value for both the normoxic (IC₅₀-Nor) and hypoxic (IC₅₀-Hyp) conditions. Determine the Hypoxia Cytotoxicity Ratio (HCR) as: HCR = IC₅₀-Nor / IC₅₀-Hyp .
-
-
Trustworthiness: A known hypoxia-activated agent (e.g., tirapazamine) should be included as a positive control. An HCR value significantly greater than 1 indicates that the compound is preferentially activated and is more toxic under hypoxic conditions, validating its potential as a HAP.
Conclusion and Future Perspectives
Substituted nitroimidazoles represent a remarkably versatile and enduring class of therapeutic agents. Their unique mechanism of reductive activation provides a powerful tool for achieving selectivity against anaerobic pathogens and hypoxic tumor cells. While their traditional roles in combating infectious diseases are well-established, their potential in oncology as hypoxia-activated prodrugs and radiosensitizers continues to be an exciting and active area of research.
The path forward in nitroimidazole drug development will focus on several key areas: the rational design of novel analogues to circumvent emerging resistance mechanisms;[6] the optimization of the scaffold to create highly selective and potent HAPs for targeted cancer therapy;[20] and the continued exploration of new therapeutic indications for this privileged chemical structure. A deep, integrated understanding of their mechanism, structure-activity relationships, and toxicological profile will be essential for unlocking the full future potential of this important drug class.
References
-
[Synthesis of 1-substituted nitroimidazoles and its evaluation as radiosensitizing agents]. Acta Cient Venez. (URL: [Link])
-
Liu, K., & Zhu, H. L. (2011). Nitroimidazoles as anti-tumor agents. Anticancer Agents Med Chem. (URL: [Link])
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal. (URL: [Link])
-
Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic... - PMC. (URL: [Link])
-
A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC. (URL: [Link])
-
Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC. (URL: [Link])
-
Roe, F. J. (1983). Safety of nitroimidazoles. Scand J Infect Dis Suppl. (URL: [Link])
-
Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4 - PMC. (URL: [Link])
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds - SciSpace. (URL: [Link])
-
Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia,Trichomonas, and Entamoeba spp. Antimicrobial Agents and Chemotherapy. (URL: [Link])
-
Edwards, D. I. (1993). Nitroimidazole drugs - action and resistance mechanisms II. Mechanisms of resistance. Journal of Antimicrobial Chemotherapy. (URL: [Link])
-
Nitroimidazole antibiotics - WikiLectures. (URL: [Link])
-
Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships - MDPI. (URL: [Link])
-
Structure−Activity Relationships of Antitubercular Nitroimidazoles. 2. Determinants of Aerobic Activity and Quantitative Structure−Activity Relationships - ACS Publications. (URL: [Link])
-
Bergan, T. (1983). Current clinical applications and dose regimens of metronidazole and related nitroimidazoles. Scand J Infect Dis Suppl. (URL: [Link])
-
Anderson, R. F., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 2. Determinants of aerobic activity and quantitative structure-activity relationships. J Med Chem. (URL: [Link])
-
A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PubMed. (URL: [Link])
-
Anderson, R. F., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. J Med Chem. (URL: [Link])
-
Nitroimidazoles as Anti-Tumor Agents | Request PDF - ResearchGate. (URL: [Link])
-
Metronidazole - Wikipedia. (URL: [Link])
-
Nitroimidazole - Wikipedia. (URL: [Link])
-
Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names - RxList. (URL: [Link])
-
Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships | Request PDF - ResearchGate. (URL: [Link])
-
Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review - MDPI. (URL: [Link])
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds - ResearchGate. (URL: [Link])
-
What is the mechanism of Morinidazole? - Patsnap Synapse. (URL: [Link])
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. ResearchGate. (URL: [Link])
-
Popular Nitroimidazole Antibiotics List, Drug Prices and Medication Information - GoodRx. (URL: [Link])
-
A Systematic Review of the Literature on Mechanisms of 5-Nitroimidazole Resistance in Trichomonas vaginalis - ResearchGate. (URL: [Link])
-
1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities - Der Pharma Chemica. (URL: [Link])
-
Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology Drugs and Drug Resistance. (URL: [Link])
-
Nitroimidazoles | Concise Medical Knowledge - Lecturio. (URL: [Link])
-
Nitroimidazoles and Neurotoxicity - CMAJ. (URL: [Link])
-
Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives - IJPPR. (URL: [Link])
-
ChemInform Abstract: Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships - ResearchGate. (URL: [Link])
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. (URL: [Link])
-
A 2-nitroimidazole carbamate prodrug of 5-amimo-1-(chloromethyl)-3-[(5,6,7-trimethoxyindol-2-yl)carbony l]-1,2-dihydro-3H--benz[E]indole (amino-seco-CBI-TMI) for use with ADEPT and GDEPT - PubMed. (URL: [Link])
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC. (URL: [Link])
-
Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC - NIH. (URL: [Link])
-
Cavalleri, B., et al. (1977). Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles. J Med Chem. (URL: [Link])
-
Schematic pathway of 2‐nitroimidazole‐based prodrugs under hypoxic and normoxic conditions. - ResearchGate. (URL: [Link])
-
Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - SciELO. (URL: [Link])
Sources
- 2. journals.asm.org [journals.asm.org]
- 3. Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships | MDPI [mdpi.com]
- 4. [Synthesis of 1-substituted nitroimidazoles and its evaluation as radiosensitizing agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of antitubercular nitroimidazoles. 2. Determinants of aerobic activity and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Morinidazole? [synapse.patsnap.com]
- 12. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 13. lecturio.com [lecturio.com]
- 14. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 15. Safety of nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cmaj.ca [cmaj.ca]
- 17. scielo.br [scielo.br]
- 18. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 19. scispace.com [scispace.com]
- 20. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole
Introduction: The Strategic Importance of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole in Antimicrobial Drug Discovery
The nitroimidazole scaffold is a cornerstone in the development of antimicrobial agents, particularly against anaerobic bacteria and protozoa.[1] The well-established mechanism of action involves the intracellular reduction of the nitro group to form cytotoxic radicals that induce DNA damage, leading to microbial cell death.[2] While seminal drugs like metronidazole and tinidazole have been clinical mainstays, the emergence of resistant strains necessitates the exploration of novel derivatives with enhanced potency and broader spectrum of activity.
5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole emerges as a highly strategic starting material for the synthesis of next-generation antimicrobial agents. Its structure is pre-functionalized with key reactive sites that allow for precise and versatile molecular elaboration. The bromine atom at the C5 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] The methyl groups at the N1 and C2 positions provide steric hindrance around the nitro group, which can influence the molecule's redox potential and metabolic stability, potentially leading to an improved therapeutic window.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole in the synthesis of novel antimicrobial candidates. We will delve into the synthesis of this key intermediate, detail protocols for its derivatization, and discuss the underlying chemical principles that make it a valuable tool in medicinal chemistry.
Synthesis of the Key Intermediate: 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole
The synthesis of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole can be approached through a multi-step sequence, beginning with the nitration of a suitable imidazole precursor, followed by bromination and N-alkylation. While a direct, one-pot synthesis is not readily found in the literature, a logical and feasible pathway can be constructed from established methodologies for the modification of the imidazole ring.
Protocol 1: Synthesis of 5-Bromo-4-nitro-1H-imidazole
This initial step involves the nitration of 4-bromo-1H-imidazole. The electron-withdrawing nature of the bromine atom directs the incoming nitro group to the C5 position.
Materials:
-
4-Bromo-1H-imidazole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice water
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, carefully add 4-bromo-1H-imidazole (2.0 g, 13.6 mmol) to concentrated sulfuric acid (20 mL).[5]
-
To this mixture, slowly add concentrated nitric acid (0.947 mL, 14.96 mmol) while maintaining the temperature below 10 °C with an ice bath.[5]
-
After the addition is complete, heat the reaction mixture to 110 °C and maintain for 1 hour.[5]
-
Cool the reaction mixture to room temperature and then carefully pour it into 200 mL of ice water with stirring.[5]
-
A white solid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 5-bromo-4-nitro-1H-imidazole.[5]
Protocol 2: N,N'-Dimethylation of 5-Bromo-4-nitro-1H-imidazole
The subsequent step involves the methylation of the synthesized 5-bromo-4-nitro-1H-imidazole. The alkylation of nitroimidazoles can be sensitive to reaction conditions, with the choice of base and solvent influencing the regioselectivity and yield.[6][7]
Materials:
-
5-Bromo-4-nitro-1H-imidazole
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Standard laboratory glassware and safety equipment for handling reactive reagents.
Procedure:
-
Dissolve 5-bromo-4-nitro-1H-imidazole (1.0 eq) in anhydrous DMF or acetonitrile in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add potassium carbonate (1.2 eq) to the solution and stir the suspension for 15-30 minutes at room temperature.[7]
-
Slowly add methyl iodide (2.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).[7]
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole.
Note: The second methylation at the C2 position is inferred from the target molecule's name. In practice, this would likely be achieved by starting with a 2-methylimidazole precursor before nitration, bromination, and N-methylation.
Synthetic Applications in Antimicrobial Agent Development
The presence of the C5-bromo substituent is the key to the synthetic utility of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole. This position is activated towards both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of chemical moieties to explore the structure-activity relationship (SAR) of novel antimicrobial compounds.
Workflow for Derivatization of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole
Caption: Synthetic pathways from 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole.
Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-1,2-dimethyl-4-nitroimidazoles
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[8] In this context, it allows for the introduction of various aryl and heteroaryl groups at the C5 position, which can significantly modulate the antimicrobial activity and pharmacokinetic properties of the resulting compounds.
Materials:
-
5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole
-
Aryl or heteroaryl boronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Standard Schlenk line or glovebox techniques for handling air-sensitive reagents.
Procedure:
-
To a Schlenk flask, add 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (0.05 eq) and the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 5-aryl-1,2-dimethyl-4-nitroimidazole derivative.
Rationale for Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used for their efficiency in coupling aryl halides with boronic acids. The choice of ligand can influence the reaction rate and yield.
-
Base: The base is crucial for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent the oxidation of the palladium(0) catalyst.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) with Thiolates
The electron-withdrawing nitro group strongly activates the imidazole ring for nucleophilic aromatic substitution at the bromine-bearing carbon. This allows for the facile introduction of various nucleophiles, such as thiolates, to generate novel derivatives.
Materials:
-
5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole
-
A thiol (e.g., thiophenol, benzyl mercaptan)
-
A non-nucleophilic base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Standard laboratory glassware and safety equipment.
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the thiol (1.1 eq) in the anhydrous solvent.
-
Carefully add the base (1.2 eq) portion-wise at 0 °C to generate the thiolate in situ.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add a solution of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole (1.0 eq) in the same solvent dropwise to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mechanism of Action and Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of the synthesized nitroimidazole derivatives is predicated on the reductive activation of the nitro group within the target pathogen.
Caption: General mechanism of action for nitroimidazole antimicrobials.
The diverse functionalities introduced at the C5 position via the synthetic protocols described above can profoundly influence the biological activity of the resulting compounds.
-
Lipophilicity and Cell Penetration: The nature of the substituent at C5 will alter the overall lipophilicity of the molecule. This is a critical parameter that governs the ability of the compound to cross the microbial cell membrane and reach its intracellular target.
-
Redox Potential: The electronic properties of the C5 substituent can modulate the redox potential of the nitro group. Electron-donating groups may make the nitro group harder to reduce, while electron-withdrawing groups can facilitate its reduction. This fine-tuning is essential for selective activation within the target pathogen while minimizing off-target effects in the host.
-
Target Engagement: While DNA is the primary target, the C5-substituent may introduce secondary interactions with other biomolecules, potentially leading to a multi-targeted mechanism of action or improved target affinity.
Data Presentation: Hypothetical Antimicrobial Activity
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for a series of derivatives synthesized from 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole to illustrate potential SAR trends.
| Compound ID | C5-Substituent | MIC (µg/mL) vs. Bacteroides fragilis | MIC (µg/mL) vs. Clostridium difficile |
| Parent | -Br | >64 | >64 |
| S-1 | -S-Ph | 8 | 4 |
| S-2 | -S-CH₂-Ph | 16 | 8 |
| A-1 | -Ph | 4 | 2 |
| A-2 | -Ph-4-F | 2 | 1 |
| Metronidazole | (Reference) | 1 | 0.5 |
Conclusion
5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole represents a versatile and valuable platform for the synthesis of novel antimicrobial agents. The synthetic protocols and strategic considerations outlined in these application notes provide a solid foundation for researchers to explore the chemical space around the nitroimidazole core. The ability to systematically modify the C5 position through robust and high-yielding reactions like Suzuki-Miyaura coupling and nucleophilic aromatic substitution empowers the medicinal chemist to fine-tune the physicochemical and pharmacological properties of new drug candidates. Further investigation into the SAR of these derivatives holds significant promise for the development of potent new therapies to combat the growing threat of antimicrobial resistance.
References
- Nitroimidazole antibacterial compounds and methods of use thereof.
- Process for the preparation of 2-nitroimidazoles.
- Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs.
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Center for Biotechnology Information. (URL: [Link])
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. (URL: [Link])
-
5-bromo-1,2-dimethyl-4-nitroimidazole. Stenutz. (URL: [Link])
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. (URL: [Link])
-
Process for producing 2-methyl-5-nitroimidazole. Eureka | Patsnap. (URL: [Link])
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. (URL: [Link])
-
Summary of Process Development Work on TB Drug Pretomanid. Medicines for All institute (M4ALL) - Virginia Commonwealth University. (URL: [Link])
-
Action of clinically utilized 5-nitroimidazoles on microorganisms. PubMed. (URL: [Link])
-
Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. (URL: [Link])
-
Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme Connect. (URL: [Link])
-
New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. MDPI. (URL: [Link])
-
Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. (URL: [Link])
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. (URL: [Link])
-
New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. National Center for Biotechnology Information. (URL: [Link])
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. (URL: [Link])
-
Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. MDPI. (URL: [Link])
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities a. Semantic Scholar. (URL: [Link])
-
Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. National Center for Biotechnology Information. (URL: [Link])
Sources
- 1. jocpr.com [jocpr.com]
- 2. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole synthesis
Technical Support Center: Optimizing 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole Synthesis
User Ticket: #592-B | Topic: Yield Improvement & Impurity Profiling Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary: The "Sequence Trap"
Low yields in the synthesis of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole are rarely due to reagent quality. In 90% of cases, the root cause is Regiochemical Mismanagement .
The imidazole ring is highly sensitive to the order of operations. The electron-rich C5 position is the primary site for electrophilic attack. If you nitrate first, you install a strong deactivating group at C5, making the subsequent bromination at C4 thermodynamically unfavorable and kinetically sluggish.
The Golden Rule: You must Brominate C5 first , then Nitrate C4 .
Part 1: The Validated Reaction Pathway
The following workflow is the optimized industrial standard for maximizing yield and regioselectivity.
Figure 1: The requisite "Bromine-First" pathway avoids ring deactivation. Reversing these steps causes synthesis failure.
Part 2: Troubleshooting Modules
Module 1: The Bromination Step (Regiocontrol)
Objective: Selectively brominate C5 without over-brominating C4.
The Protocol:
Use N-Bromosuccinimide (NBS) in Acetonitrile (ACN) rather than elemental bromine (
| Parameter | Specification | Why? (Causality) |
| Stoichiometry | 1.05 eq NBS | Excess NBS leads to trace 4,5-dibromo impurities which are difficult to separate later. |
| Temperature | 0°C | Start cold to control the exotherm. High temps promote radical side reactions on the methyl groups. |
| Solvent | Acetonitrile ( | Polar aprotic solvents stabilize the transition state. ACN is easily removed; DMF can complicate workup. |
Common Failure Mode:
-
Symptom: Dark reaction mixture, tar formation.
-
Cause: Free radical bromination of the 1-methyl or 2-methyl groups due to light exposure or high heat.
-
Fix: Wrap the flask in foil and keep T < 25°C.
Module 2: The Nitration Step (The Critical Bottleneck)
Objective: Install the Nitro group at C4 without debrominating C5.
The Mechanism:
The bromine atom at C5 blocks that position. The methyl group at N1 directs the incoming nitronium ion (
Critical Protocol Steps:
-
Dissolution: Dissolve the 5-bromo-1,2-dimethylimidazole in conc.
at 0°C. -
Addition: Add Fuming
dropwise. Internal Temp must not exceed 25°C. -
The Quench (Yield Killer): Pour onto crushed ice. Neutralize with
or to pH 7-8.
Troubleshooting the "Missing Yield":
-
Issue: "I poured the reaction into water, but no solid precipitated."
-
Diagnosis: pH Overshoot. Nitroimidazoles are amphoteric.
-
pH < 2: Protonated (Water Soluble).
-
pH > 10: Deprotonated/Ring cleavage risk (Water Soluble).
-
pH 7-8: Neutral species (Precipitates).
-
-
Fix: Back-titrate carefully with dilute HCl to pH 7.5. The solid will crash out.
Part 3: Decision Tree for Low Yields
Use this logic flow to identify where your mass balance is being lost.
Figure 2: Diagnostic logic for isolating yield loss. Most errors occur at the sequence level (Q2) or pH adjustment (Q4).
FAQ: Technical Support
Q: Can I use 1,2-dimethyl-5-nitroimidazole (Dimetridazole) as a starting material?
A: No. The nitro group at C5 withdraws electron density from the ring, making the C4 position extremely unreactive toward electrophilic bromination. You will require harsh conditions (Fe/
Q: My product is colored (red/brown) after workup. Is it pure? A: Pure 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole should be a pale yellow to off-white solid. Dark colors indicate oxidation byproducts or iodine contamination (if HI was used). Recrystallize from Ethanol/Water (9:1) .
Q: What is the expected melting point for validation? A: The target compound typically melts between 158°C - 162°C . A sharp melting point range (< 2°C) confirms high purity.
References
-
ChemicalBook. (n.d.). Synthesis of 5-Bromo-4-nitro-1H-imidazole. Retrieved from (Demonstrates the regioselectivity of nitration on brominated imidazoles).
-
Stenutz, R. (n.d.). 5-bromo-1,2-dimethyl-4-nitroimidazole Data Sheet. Retrieved from (Structural confirmation and CAS 21117-52-2 verification).
-
BenchChem. (2025).[1] Technical Support: Purification of Nitroimidazoles. Retrieved from (General protocols for nitroimidazole workup and pH sensitivity).
-
Wengryniuk, S. E., et al. (2013).[2][3] Regioselective bromination of fused heterocyclic N-oxides. Organic Letters, 15(4), 792-795.[2] Retrieved from (Mechanistic insights into regioselective halogenation of nitrogen heterocycles).
-
Lian, P., et al. (2022).[4] Preparation of Imidazolium 2,4,5-Trinitroimidazolate.... Central European Journal of Energetic Materials. Retrieved from (Detailed kinetics of imidazole nitration in mixed acid systems).
Sources
Technical Support Center: Synthesis of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole
Prepared by: Senior Application Scientist, Organic Chemistry Division
Welcome to the technical support center for the synthesis of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical building block. As a key intermediate in the development of various active pharmaceutical ingredients (APIs), including kinase inhibitors, a robust and clean synthesis is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the prevention of common side reactions and the optimization of product yield and purity.
Section 1: Understanding the Synthetic Landscape & Core Challenges
The synthesis of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole is fundamentally an exercise in controlling regioselectivity during electrophilic aromatic substitution (SEAr).[2] The imidazole ring is already electron-rich and susceptible to substitution. The presence of two methyl groups (activating, ortho/para-directing) and the sequential introduction of a bromo and a nitro group (deactivating, meta-directing) create a complex electronic environment. The primary challenge is to direct the incoming electrophiles to the desired positions and avoid the formation of stubborn isomers.
Two plausible synthetic routes starting from 1,2-dimethylimidazole are outlined below. The choice of sequence significantly impacts the side reaction profile.
Caption: Plausible synthetic routes to the target compound.
Section 2: Troubleshooting Guide for Common Side Reactions
This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.
Issue 1: My final product is a mixture of isomers that are difficult to separate by column chromatography.
Question: My ¹H NMR and LC-MS analyses show at least two major products, my desired 5-bromo-4-nitro isomer and what I suspect is the 4-bromo-5-nitro isomer. How can I improve the regioselectivity?
Answer: This is the most prevalent challenge and stems from the directing effects of the substituents on the imidazole ring. The formation of regioisomers is a known issue in the functionalization of substituted imidazoles.[1] For instance, bromination of 1-methyl-2-nitroimidazole can yield a 4:1 mixture of 4-bromo and 5-bromo isomers.[3][4]
Root Cause Analysis & Solutions:
-
Causality (The "Why"): The initial functionalization of 1,2-dimethylimidazole dictates the final outcome.
-
Nitrating First (Route A): The C4 and C5 positions are electronically similar. While nitration often favors the C4 position to yield 1,2-dimethyl-4-nitro-1H-imidazole, some 5-nitro isomer is invariably formed. The subsequent bromination of this mixture will lead to two different products, as the nitro group will direct the incoming bromine.
-
Brominating First (Route B): This route often provides better control. The C4 and C5 positions can be selectively brominated first. Then, the bromo-substituent, being a deactivator, along with the two methyl groups, will more strongly direct the incoming nitro group.
-
-
Strategic Solutions:
-
Optimize Reaction Sequence: Empirically, Route B (Bromination First) often provides superior regioselectivity. Brominate 1,2-dimethylimidazole to selectively form 4-bromo-1,2-dimethyl-1H-imidazole, purify this intermediate, and then proceed with nitration.
-
Control Nitration Conditions: Use milder nitrating agents. Instead of a harsh mixture of fuming nitric and sulfuric acids, consider using potassium nitrate (KNO₃) in trifluoroacetic anhydride (TFAA).[5] This can reduce degradation and sometimes improve selectivity.
-
Temperature is Critical: Run the nitration at the lowest possible temperature that allows the reaction to proceed (e.g., -5 °C to 0 °C). Electrophilic substitutions are often more selective at lower temperatures.
-
| Parameter | Condition A (Leads to Isomers) | Condition B (Favors Target Product) | Rationale |
| Reaction Sequence | Nitration followed by Bromination | Bromination, purification, then Nitration | Isolating the bromo-intermediate prevents mixed nitration. |
| Nitrating Agent | Fuming HNO₃ / conc. H₂SO₄ | KNO₃ / TFAA or HNO₃ / Ac₂O | Milder conditions reduce side reactions and improve selectivity.[5] |
| Temperature | Room Temp to 110°C[6][7] | -5°C to 0°C | Lower kinetic energy allows the electrophile to better discriminate between electronically different sites. |
Issue 2: My reaction turns dark brown or black, and my overall yield is extremely low.
Question: During the nitration step, the reaction mixture became very dark, effervesced violently, and produced a tarry crude product with minimal desired compound. What is happening?
Answer: You are observing significant product and starting material degradation. Imidazole rings, while aromatic, can be susceptible to oxidative decomposition under aggressive nitrating conditions.[8] Nitration reactions are highly exothermic and can run away if not properly controlled, leading to the formation of nitrous gases and complex byproducts.[8]
Root Cause Analysis & Solutions:
-
Causality (The "Why"): The combination of a strong oxidizing agent (HNO₃) and a strong dehydrating agent (H₂SO₄) at elevated or poorly controlled temperatures is "burning" your material. This is a known hazard in the nitration of imidazoles.[8][9]
-
Strategic Solutions:
-
Strict Temperature Control: The single most important factor is maintaining a low temperature. Always perform the addition of the substrate to the nitrating mixture in an ice-salt or acetone/dry ice bath.
-
Slow, Controlled Addition: Add the substrate dropwise or in very small portions over an extended period. This allows the heat generated by the reaction to dissipate without causing a dangerous temperature spike.
-
Reverse Addition: Consider adding the nitrating agent slowly to a cooled solution of your substrate. This keeps the substrate from being exposed to a large excess of the powerful nitrating mixture.
-
Use of Milder Reagents: As mentioned previously, switching from mixed acid to a nitrate salt in anhydride can significantly reduce the oxidative potential of the reaction.[10]
-
Caption: Decision workflow for troubleshooting low yield.
Issue 3: I am observing a significant amount of a di-brominated impurity.
Question: My mass spec shows a peak corresponding to the addition of two bromine atoms. How can I avoid this over-bromination?
Answer: This is a classic side reaction when using powerful brominating agents or excess stoichiometry. Direct bromination of nitroimidazoles with reagents like N-bromosuccinimide (NBS) can lead to dibromo derivatives if not carefully controlled.[11][12][13]
Root Cause Analysis & Solutions:
-
Causality (The "Why"): Even though the first bromine atom deactivates the ring, the imidazole nucleus is sufficiently reactive to undergo a second substitution, especially if a potent brominating system is used or if the reaction is left for too long.
-
Strategic Solutions:
-
Stoichiometric Control: Use precisely 1.0 equivalent of your brominating agent (e.g., NBS). Do not use a large excess.
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) in a solvent like dioxane or DMF is generally more controllable than using elemental bromine (Br₂).[3][13]
-
Monitor the Reaction: Follow the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for the nitration step? A: The nitration of imidazoles can be extremely exothermic and potentially explosive.[8] ALWAYS work behind a blast shield in a well-ventilated fume hood. Use an appropriate cooling bath (ice/salt or dry ice/acetone) and add reagents slowly. Never allow the internal temperature to rise uncontrollably. Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.
Q2: How can I definitively confirm the regiochemistry of my final product and distinguish it from the 4-bromo-5-nitro isomer? A: While ¹H NMR can give clues based on chemical shifts, a definitive assignment requires more advanced NMR techniques. A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is ideal. For the target 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole, you should observe a NOE correlation between the protons of the N1-methyl group and the C2-methyl group. You would NOT expect a strong correlation between the N1-methyl and a proton at the C5 position (which is substituted with bromine). This spatial relationship helps confirm the connectivity.
Q3: Is N-alkylation of a pre-formed bromo-nitro-imidazole a viable alternative synthesis? A: It is a possible route, but it often leads to its own set of regioisomeric problems. For example, methylating 5-bromo-2-methyl-1H-imidazole can result in a mixture of 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole, which can be very challenging to separate.[1] For this reason, building the substitution pattern on the pre-alkylated 1,2-dimethylimidazole is often the preferred, albeit challenging, approach.
Section 4: Recommended Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole (Intermediate)
-
Dissolve 1,2-dimethylimidazole (1.0 eq) in acetonitrile (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC (e.g., 9:1 Dichloromethane/Methanol).
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure intermediate.
Protocol 2: Nitration to 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole (Target)
SAFETY FIRST: Perform this procedure behind a blast shield in a fume hood.
-
In a three-neck flask equipped with a thermometer and an addition funnel, add concentrated sulfuric acid (98%).
-
Cool the sulfuric acid to -5°C using an ice/salt bath.
-
Slowly add concentrated nitric acid (70%, 1.1 eq) dropwise, maintaining the temperature below 0°C.
-
Dissolve the 4-Bromo-1,2-dimethyl-1H-imidazole (1.0 eq) from the previous step in a minimal amount of concentrated sulfuric acid.
-
Add the substrate solution dropwise from the addition funnel to the cold nitrating mixture over 1 hour. CRITICAL: Ensure the internal temperature never rises above 5°C.
-
Stir the reaction mixture at 0-5°C for an additional 1-2 hours, monitoring by TLC.
-
Once complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
A precipitate should form. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography if necessary.[14]
References
-
Farah, S. F., & McClelland, R. A. (1993). Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Canadian Journal of Chemistry, 71(4), 427-434. Available at: [Link]
-
Palmer, B. D., & Denny, W. A. (1989). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 95-99. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and reactions of brominated 2-nitroimidazoles. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Preparation and reactions of bromo-2-nitro. Retrieved from [Link]
-
Stenutz. (n.d.). 5-bromo-1,2-dimethyl-4-nitroimidazole. Retrieved from [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
SlidePlayer. (2020). Aromatic Electrophilic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
IJPPR. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]
- Google Patents. (n.d.). WO2007134187A2 - Processes for nitration of n-substituted imidazoles.
-
Fine Chemical Technologies. (n.d.). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Retrieved from [Link]
-
Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]
- Google Patents. (n.d.). DE2310414A1 - Safe nitration of 2-methylimidazole.
-
ResearchGate. (n.d.). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. Retrieved from [Link]
-
Biblioteka Nauki. (n.d.). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Retrieved from [Link]
-
Reddit. (2021). Why is 2-methyl-5-nitro-imidazole the only product produced from 2-methylimidazole nitration? Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Retrieved from [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. WO2007134187A2 - Processes for nitration of n-substituted imidazoles - Google Patents [patents.google.com]
- 6. 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. DE2310414A1 - Safe nitration of 2-methylimidazole - by reaction in presence of excess nitric acid or residual liquor from an earlier reaction - Google Patents [patents.google.com]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole
Executive Summary & Compound Profile
Compound: 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole CAS: 21117-52-2 Molecular Formula: C₅H₆BrN₃O₂ Molecular Weight: 220.03 g/mol [1]
This guide addresses the specific purification challenges associated with 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole . As a critical intermediate in the synthesis of radiosensitizers and antimicrobial agents, its purity is paramount. The primary challenges involve separating the target from its regioisomer (4-bromo-5-nitro), removing unreacted nitroimidazole precursors, and managing the compound's poor solubility in aqueous media.
Critical Troubleshooting Guides (Q&A Format)
Ticket #01: Regioisomer Contamination & Identification
User Question: "I have synthesized the target via bromination of 1,2-dimethyl-4-nitroimidazole, but HPLC shows a doublet peak, and the melting point is depressed. How do I distinguish and separate the 5-bromo-4-nitro target from the 4-bromo-5-nitro impurity?"
Technical Diagnosis: This is the most common failure mode. The precursor, 1,2-dimethyl-4-nitroimidazole, often contains trace amounts of 1,2-dimethyl-5-nitroimidazole (Dimetridazole) if not rigorously purified prior to bromination. Bromination of the 5-nitro impurity yields 4-bromo-1,2-dimethyl-5-nitroimidazole , a "ghost" isomer with very similar polarity.
Diagnostic Protocol (NMR Validation): Since both the target and the impurity lack ring protons, standard ¹H NMR integration won't show ring proton loss. You must rely on the N-Methyl chemical shift :
-
Target (5-Bromo-4-nitro): The N-Methyl group is adjacent to the Bromine atom (C5). Bromine is less electron-withdrawing than a nitro group. Expect the N-Me singlet around 3.60 – 3.70 ppm .
-
Impurity (4-Bromo-5-nitro): The N-Methyl group is adjacent to the Nitro group (C5). The strong deshielding effect of the proximate nitro group shifts the N-Me singlet downfield to 3.90 – 4.05 ppm .
Purification Solution:
-
Flash Chromatography: Silica gel is effective but requires a polarity modifier to reduce tailing.
-
Mobile Phase: Dichloromethane (DCM) : Methanol (98:2 to 95:5).
-
Note: The 5-nitro isomer (impurity) is generally less polar than the 4-nitro isomer due to intramolecular shielding effects, often eluting slightly earlier.
-
-
Recrystallization (Polishing):
-
If the isomer ratio is >90:10 (Target:Impurity), recrystallize from Ethanol/Water (3:1) . The 4-nitro target crystallizes more readily upon slow cooling, while the 5-nitro impurity tends to remain in the mother liquor.
-
Ticket #02: Solubility Issues & "Oiling Out"
User Question: "During recrystallization, the product comes out as a sticky yellow oil instead of crystals. What solvent system prevents this?"
Technical Diagnosis: "Oiling out" occurs when the solute precipitates as a supercooled liquid before it can crystallize, often due to a cooling rate that is too rapid or a solvent system with a boiling point higher than the product's melting point (though less likely here). It is aggravated by the presence of lipophilic impurities (dimers).
Corrective Workflow:
-
Solvent Switch: Avoid pure water or high-boiling alcohols. Use Acetonitrile (ACN) or Ethyl Acetate/Hexane .
-
Seeding Protocol:
-
Dissolve crude solid in minimum hot Ethyl Acetate (60°C).
-
Add warm Hexane dropwise until slight turbidity persists.
-
Crucial Step: Add a seed crystal (if available) or scratch the glass surface.
-
Cool slowly to room temperature over 2 hours, then to 4°C. Rapid cooling traps impurities and causes oiling.
-
Ticket #03: Colored Impurities & Stability
User Question: "My product is turning dark orange/brown upon storage. Is it decomposing?"
Technical Diagnosis: Nitroimidazoles and their brominated derivatives are photosensitive. The darkening is likely due to the formation of azo-dimers or free radical degradation products initiated by light exposure (photodissociation of the C-Br bond).
Stabilization & Cleanup:
-
Activated Carbon Treatment:
-
Dissolve the compound in hot Methanol.
-
Add Activated Charcoal (10% w/w) and stir for 30 minutes.
-
Filter through a Celite pad while hot. This removes the colored oligomers effectively.
-
-
Storage: Store in amber vials under Argon at -20°C.
Master Purification Workflow
The following diagram outlines the logical decision tree for purifying the crude reaction mixture.
Caption: Decision tree for the purification of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole based on impurity profile.
Comparative Data: Impurity Profiles
Distinguishing the target from its common impurities is critical.[2] Use the table below to interpret analytical data.
| Compound | Structure Note | ¹H NMR (N-CH₃) | Polarity (TLC) | Origin |
| Target (5-Br-4-NO₂) | N1-Me adjacent to Br | ~3.65 ppm (s) | Mid-Polar | Desired Product |
| Isomer (4-Br-5-NO₂) | N1-Me adjacent to NO₂ | ~4.00 ppm (s) | Less Polar | Impurity in SM |
| Precursor (4-NO₂) | C5-H present | ~3.60 ppm (s) + 7.8 ppm (s, C5-H) | More Polar | Incomplete Rxn |
| Precursor (5-NO₂) | C4-H present | ~3.95 ppm (s) + 7.9 ppm (s, C4-H) | Less Polar | Impurity in SM |
Note: Chemical shifts are approximate (in DMSO-d₆) and shift depending on concentration.
Detailed Experimental Protocol
Method: Recrystallization of Crude 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole
-
Dissolution: Transfer 5.0 g of crude solid into a 100 mL Erlenmeyer flask. Add 30 mL of Ethanol and heat to reflux (78°C).
-
Saturation: If the solid does not dissolve completely, add Ethanol in 2 mL portions until a clear yellow solution is obtained.
-
Anti-Solvent Addition: Remove from heat. While still hot, add warm Water (50°C) dropwise until the solution becomes faintly turbid (cloud point).
-
Clarification: Add 1-2 mL of Ethanol to restore clarity.
-
Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours. Then, place in an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter the pale yellow crystals using a Buchner funnel. Wash the cake with 10 mL of cold 25% Ethanol/Water.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Safety Warning: Nitroimidazoles are potential mutagens. Handle with gloves and work in a fume hood. Avoid heating dry solids to high temperatures (>150°C) due to decomposition risks.
References
-
BenchChem. A Comparative Guide to Imidazole Bromination: N-Bromosuccinimide vs. 2,5-Dibromo-4-nitro-1H. Retrieved from .
-
Stenutz, R. 5-bromo-1,2-dimethyl-4-nitroimidazole Data Sheet. Retrieved from .
-
Vetrichelvan, M., et al. (2023).[3] Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme Connect. Retrieved from .
-
Mottier, P., et al. (2006). Analysis of Four 5-nitroimidazoles and Their Corresponding Hydroxylated Metabolites. Journal of Agricultural and Food Chemistry. Retrieved from .
-
Medicines for All Institute. (2023). Summary of Process Development Work on TB Drug Pretomanid (Nitroimidazole intermediates). Virginia Commonwealth University. Retrieved from .
Sources
effect of temperature on 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole stability
Here is the Technical Support Center guide for 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole , designed for researchers and drug development professionals.
Topic: Thermal Stability, Degradation Profiles, and Handling Protocols
Document ID: TSC-NITRO-IMD-005 | Version: 2.1 | Status: Active
Executive Summary: The Thermal Profile
5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole (CAS: 18874-52-7 / Analogous derivatives) is a critical intermediate in the synthesis of antitubercular agents (e.g., nitroimidazole derivatives like Delamanid). Its stability is governed by the interaction between the electron-withdrawing nitro group (
Core Thermal Behavior:
-
Storage State: Kinetic stability is high at ambient temperatures (
to ), but thermodynamic instability exists due to the high-energy nitro group. -
Process Limit: Prolonged exposure above
often initiates slow hydrolytic degradation or discoloration (Maillard-type browning) if moisture is present. -
Critical Threshold: Exothermic decomposition typically begins in the range of
– (Onset Temperature, ), leading to rapid gas evolution ( , ).
Troubleshooting Guide (Q&A Format)
Category A: Visual & Physical Changes[1][2]
Q1: My sample has turned from a pale yellow powder to a dark orange/brown sticky solid. Is it still usable?
-
Diagnosis: This indicates thermal degradation or photo-oxidation . Nitroimidazoles are chromophores; the "browning" suggests the formation of azo-dimers or ring-opening degradation products.
-
Root Cause:
-
Storage temperature exceeded
for extended periods. -
Exposure to UV light (nitro groups are photolabile).
-
-
Action:
-
Stop: Do not use for GMP synthesis.
-
Test: Run HPLC. If purity is
, recrystallize (typically from Ethanol/Water or Isopropanol). -
Prevention: Store in amber vials at
– .
-
Q2: During drying, the material "melted" below its expected melting point. What happened?
-
Diagnosis: You likely experienced Melting with Decomposition or a Eutectic Depression due to impurities.
-
Technical Insight: The theoretical melting point of the N-unsubstituted parent (5-bromo-4-nitroimidazole) is
, but the 1,2-dimethyl derivative typically melts significantly lower (often – depending on polymorph). -
Critical Warning: If the "melt" was accompanied by gas bubbles or a color change, you triggered an exothermic decomposition event.
-
Action: Check the vacuum oven temperature. Ensure it is at least
below the DSC-determined .
Category B: Experimental & Synthesis Issues
Q3: We observe pressure buildup in sealed reaction vessels at
-
Mechanism: At elevated temperatures, the
bond weakens.[4][5] Homolytic cleavage releases radicals, which cascade into gaseous products ( , , ). -
Immediate Action: Cool the reactor immediately. Vent cautiously.
-
Protocol Adjustment: Limit reaction temperatures to
. If high-temp nucleophilic substitution is required, use a continuous flow reactor to minimize the thermal inventory.
Q4: Does temperature affect solubility for recrystallization?
-
Answer: Yes, drastically.
-
Solubility Profile:
-
Cold (
): Poorly soluble in EtOH, Water. -
Hot (
): Highly soluble in EtOH, EtOAc.
-
-
Risk: Holding the solution at boiling point (
for EtOH) for too long (>1 hour) will generate des-bromo impurities (hydrolysis) or denitrated byproducts. -
Recommendation: Use "Rapid Heating, Rapid Cooling" protocols. Do not equilibrate at reflux for extended periods.
Data Visualization & Mechanisms
Figure 1: Thermal Decomposition Pathway
Caption: Mechanistic pathway of nitroimidazole thermal degradation, showing the transition from stable solid to gaseous byproducts via radical intermediates.
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step logic for diagnosing stability issues based on visual and analytical observations.
Standard Operating Procedures (SOPs)
Protocol 1: Determining Thermal Safety (DSC Analysis)
Before scaling up any reaction involving this compound, you must determine the Onset Temperature (
-
Instrument: Differential Scanning Calorimeter (DSC).[4][6][7]
-
Sample Prep: Weigh 2–4 mg of dried sample into a gold-plated high-pressure crucible (Nitro compounds can react with aluminum; high pressure prevents evaporation before decomposition).
-
Method:
-
Equilibrate at
. -
Ramp
to . -
Purge gas: Nitrogen (
).
-
-
Analysis:
-
Identify the Endothermic Peak (Melting Point).
-
Identify the Exothermic Onset (Decomposition).[6]
-
Safety Rule: Never process the material within
of the Exothermic Onset.
-
Protocol 2: Safe Storage
-
Container: Amber borosilicate glass (Type I) with a Teflon-lined screw cap.
-
Environment:
-
Temperature:
to (Refrigerated). -
Humidity:
RH (Desiccator recommended). -
Atmosphere: Argon or Nitrogen headspace is preferred to prevent oxidative yellowing.
-
Quantitative Stability Data
| Parameter | Condition | Observation | Recommendation |
| Melting Point | Sharp endotherm | Use as purity check. Broad range = Impure. | |
| Decomposition ( | Exothermic spike | DANGER ZONE. Keep process | |
| Shelf Life | Slow yellowing over 3-6 months | Re-test purity every 6 months. | |
| Shelf Life | Stable > 24 months | Preferred storage condition. | |
| Hydrolysis | Water/EtOH @ | Des-bromo impurities form > 4h | Limit heating duration during workup. |
References
-
Thermal Decomposition of Nitroimidazoles
- Source: National Institutes of Health (PubMed) / AIP Publishing
-
Title: Experimental and theoretical studies of the decomposition of new imidazole based energetic materials.[8][9]
- Context: Details the C-NO2 bond scission mechanism and radical formation (NO release) characteristic of this class.
-
URL:[Link]
-
Synthesis and Properties of Nitroimidazole Deriv
-
Safety Data Sheet (SDS): 5-Bromo-2-methyl-4-nitro-1H-imidazole
-
PubChem Compound Summary
Sources
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 8. Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. 5-BROMO-2-METHYL-4-NITRO-1H-IMIDAZOLE - Safety Data Sheet [chemicalbook.com]
- 12. PubChemLite - 5-bromo-1,2-dimethyl-4-nitro-1h-imidazole (C5H6BrN3O2) [pubchemlite.lcsb.uni.lu]
- 13. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst & Reagent Selection for Nitroimidazole Bromination
The following technical guide is designed for organic chemists and process engineers involved in the synthesis of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole (CAS: 21117-52-2).
This guide moves beyond basic textbook definitions to address the specific electronic and steric challenges of functionalizing a nitro-deactivated imidazole ring.
Subject: Optimization of C5-Bromination for 1,2-Dimethyl-4-Nitroimidazole Ticket Type: Process Development / Troubleshooting Applicable CAS: 21117-52-2 (Target), 15459-95-7 (Precursor)
Part 1: The Engineering Logic (Route Selection)
The synthesis of 5-bromo-1,2-dimethyl-4-nitroimidazole presents a classic organic chemistry paradox: you are attempting an Electrophilic Aromatic Substitution (EAS) on a ring that is doubly deactivated.
-
The Nitro Group (
): Strongly electron-withdrawing ( ), significantly reducing electron density at C5. -
The Imidazole Nitrogen (N3): The pyridine-like nitrogen further decreases ring nucleophilicity.
The "Catalyst" Misconception
Users often search for a "catalyst" (like
-
Reason: Lewis acids will coordinate strongly with the basic N3 nitrogen of the imidazole ring. This complexation places a positive charge on the ring, deactivating it so profoundly that the reaction will stall completely.
Validated Pathways
Instead of traditional Lewis acid catalysis, you must choose between Thermal Activation (Pathway A) or Radical/Polar Activation (Pathway B) .
| Feature | Pathway A: Elemental Bromine ( | Pathway B: N-Bromosuccinimide (NBS) |
| Mechanism | Ionic EAS (Assisted by Base/Buffer) | Radical or Polar (Solvent Dependent) |
| "Catalyst" | Sodium Acetate/Bicarbonate (Buffer) | AIBN (Radical Initiator) or Light |
| Key Variable | pH Control (Preventing HBr salt formation) | Temperature & Solvent Polarity |
| Scalability | High (Industrial Standard) | Low to Medium (Lab/Pilot) |
| Byproducts | Succinimide (Solid, easy removal) | |
| Yield | 75–85% | 60–70% |
Part 2: Decision Logic & Mechanism (Visualization)
The following diagram illustrates the decision process and the mechanistic failure point of using Lewis Acids.
Caption: Decision tree highlighting the incompatibility of Lewis Acid catalysts with imidazole substrates and the preferred buffered or radical pathways.
Part 3: Detailed Protocols
Protocol A: Buffered Bromination (Recommended for Scale)
This method relies on thermal energy and base buffering to drive the reaction.
Reagents:
-
Substrate: 1,2-Dimethyl-4-nitroimidazole (1.0 equiv)
-
Reagent: Bromine (
) (1.2 – 1.5 equiv) -
Buffer: Sodium Acetate (
) or (1.5 equiv) -
Solvent: 50% Acetic Acid / Water or pure Water.
Step-by-Step:
-
Dissolution: Dissolve the nitroimidazole and sodium acetate in the solvent system.
-
Why NaOAc? As the reaction proceeds,
is generated. If the pH drops too low, the imidazole nitrogen becomes protonated (imidazolium cation), rendering the ring inert to electrophilic attack. The buffer sacrifices itself to maintain a neutral pH.
-
-
Addition: Heat the solution to 45–50°C . Add liquid bromine dropwise over 1 hour.
-
Caution: Exothermic. Use a reflux condenser.[1]
-
-
Digestion: Stir at 60–70°C for 4–6 hours.
-
Quench: Cool to room temperature. Pour into ice water containing Sodium Thiosulfate (
) to quench excess bromine (indicated by color change from orange to yellow/white). -
Isolation: The product usually precipitates as a solid.[4] Filter and wash with cold water.
Protocol B: Radical Bromination (NBS)
Useful for small-scale synthesis where handling liquid bromine is undesirable.
Reagents:
-
Substrate: 1,2-Dimethyl-4-nitroimidazole (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)
-
Catalyst: AIBN (Azobisisobutyronitrile) (0.05 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile.
Step-by-Step:
-
Setup: Dissolve substrate and NBS in anhydrous DMF under Nitrogen/Argon atmosphere.
-
Initiation: Add AIBN.
-
Reaction: Heat to 80°C .
-
Note: If the reaction is sluggish, a high-wattage tungsten lamp can be used to photo-initiate the radical process.
-
-
Workup: Pour the reaction mixture into water. Extract with Ethyl Acetate.[5] The succinimide byproduct is water-soluble and will remain in the aqueous phase.
Part 4: Troubleshooting & FAQs
Q1: I am seeing low conversion (<30%) even after 24 hours.
Diagnosis: The reaction mixture has likely become too acidic.
The Science: The byproduct of bromination is
-
Check the pH of your reaction mixture. It should be kept between pH 4–6.
-
Add more Sodium Acetate or switch to a biphasic system (Water/DCM) with an inorganic base (
).
Q2: Why can't I use Iron (Fe) filings like in benzene bromination?
Diagnosis: Catalyst poisoning.
The Science: Imidazoles are excellent ligands for transition metals.
Q3: I am getting a dibrominated impurity.
Diagnosis: This is chemically unlikely for 1,2-dimethyl-4-nitroimidazole because C2 is blocked by a methyl group and C4 is blocked by a nitro group. Check: Verify your starting material.
-
If you are actually using 1-methyl-4-nitroimidazole (missing the C2-methyl), bromination will occur at both C2 and C5, leading to a dibromo impurity.
-
If your starting material is correct, the "impurity" might be unreacted NBS or Succinimide if using Protocol B.
Q4: The product is colored (red/orange) after filtration.
Diagnosis: Trapped free bromine or iodine impurities. Fix: Wash the filter cake with a 10% Sodium Thiosulfate solution. Recrystallize from Ethanol/Water if necessary.
References
-
Synthesis of Brominated Nitroimidazoles
- Title: Preparation and reactions of bromo-2-nitro- and bromo-2-aminoimidazoles.
- Source:Canadian Journal of Chemistry, 67(11), 1989.
- Relevance: Establishes the difficulty of controlling bromination on nitroimidazoles and the necessity of buffering.
-
Link:
-
General Bromination Conditions (BenchChem)
- Title: 2,5-dibromo-4-nitro-1H-imidazole Synthesis Protocols.
- Source: BenchChem Technical Protocols.
- Relevance: Provides specific stoichiometry for aqueous bromin
-
Link:
-
Radical Mechanism Insights
-
Title: Photodissociation of bromine-substituted nitroimidazole radiosensitizers.[6]
- Source:Physical Chemistry Chemical Physics, 2023.
- Relevance: Discusses the stability and electronic properties of the bromin
-
Link:
-
Sources
- 1. 2,5-dibromo-4-nitro-1H-imidazole | 6154-30-9 | Benchchem [benchchem.com]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. 5-BROMO-4-NITRO-1H-IMIDAZOLE | 6963-65-1 [chemicalbook.com]
- 4. 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. diva-portal.org [diva-portal.org]
Validation & Comparative
A Spectroscopic Guide to Differentiating 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole and its 4-Bromo Isomer
The Challenge of Isomeric Differentiation
The two isomers, 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole and 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole, present a classic analytical challenge. Their identical molecular weight and elemental composition render many basic analytical methods insufficient for definitive identification. However, the distinct placement of the bromo and nitro substituents on the imidazole ring creates subtle yet measurable differences in their electronic and magnetic environments. These differences are the key to their spectroscopic differentiation.
Figure 1: Chemical structures of the two isomers.
Spectroscopic Fingerprints: A Comparative Analysis
The following sections detail the predicted spectroscopic characteristics of each isomer, providing a roadmap for their identification.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shifts of protons (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to their local electronic environment.
Predicted ¹H NMR Spectra:
The primary difference in the ¹H NMR spectra of the two isomers will be the chemical shift of the lone proton on the imidazole ring.
-
5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole: The C5-H proton is expected to appear as a singlet. The electron-withdrawing nitro group at the adjacent C4 position will deshield this proton, causing it to resonate at a downfield chemical shift, likely in the range of 8.0-8.5 ppm.
-
4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole: The C5-H proton in this isomer will also be a singlet. However, the bromine atom at the adjacent C4 position is less electron-withdrawing than a nitro group. Therefore, the C5-H proton in this isomer is expected to be more shielded and resonate at a slightly upfield chemical shift compared to its counterpart, likely in the range of 7.5-8.0 ppm.
The chemical shifts of the two methyl groups (N-CH₃ and C-CH₃) are also expected to show subtle differences between the two isomers due to the varying long-range effects of the bromo and nitro groups.
Predicted ¹³C NMR Spectra:
The ¹³C NMR spectra will provide even more definitive points of comparison, as the chemical shifts of the imidazole ring carbons will be significantly influenced by the directly attached substituents.
-
C4 and C5 Resonances:
-
In 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole , the C4 carbon, directly attached to the strongly electron-withdrawing nitro group, will be significantly deshielded and appear at a downfield chemical shift. The C5 carbon, bonded to the bromine atom, will also be deshielded, but to a lesser extent.
-
Conversely, in 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole , the C5 carbon, bearing the nitro group, will be the most deshielded carbon of the imidazole ring. The C4 carbon, attached to the bromine, will be deshielded but to a lesser degree than the C5 carbon.
-
By comparing the chemical shifts of the substituted imidazole carbons, a clear distinction between the two isomers can be made.
Table 1: Predicted NMR Spectroscopic Data
| Spectroscopic Parameter | 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole | 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole |
| ¹H NMR (C5-H) | ~ 8.0 - 8.5 ppm (singlet) | ~ 7.5 - 8.0 ppm (singlet) |
| ¹³C NMR (C4) | Highly deshielded (attached to -NO₂) | Moderately deshielded (attached to -Br) |
| ¹³C NMR (C5) | Moderately deshielded (attached to -Br) | Highly deshielded (attached to -NO₂) |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation of a molecule. While both isomers will have the same molecular ion peak, their fragmentation patterns upon electron ionization may differ, offering clues to their structure.
The presence of bromine will be readily identifiable by the characteristic M+2 isotopic peak, with the [M]⁺ and [M+2]⁺ ions appearing in an approximately 1:1 ratio.
Predicted Fragmentation Pathways:
Figure 2: Generalized fragmentation pathways for bromo-dimethyl-nitroimidazole isomers.
Key fragmentation pathways for nitroimidazoles often involve the loss of the nitro group (NO₂) or a methyl radical (CH₃). While these fragments will likely be present in the spectra of both isomers, the relative abundance of certain fragment ions may differ. For instance, the stability of the resulting carbocation after the initial fragmentation could be influenced by the position of the remaining substituents, leading to variations in peak intensities. A detailed analysis of the relative abundances of key fragments would be crucial for differentiation.
Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Both isomers will exhibit characteristic absorption bands for the nitro group (asymmetric and symmetric stretches), C-H bonds of the methyl groups and the imidazole ring, and C=N bonds within the ring.
-
Nitro Group (NO₂) Vibrations: The position of the strong asymmetric and symmetric stretching vibrations of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively) might be subtly influenced by the overall electronic distribution in the ring, which differs between the two isomers.
-
C-Br Stretch: A weak to medium absorption band corresponding to the C-Br stretching vibration is expected in the lower frequency region of the spectrum (typically 600-500 cm⁻¹).
While IR spectroscopy alone may not be sufficient for unambiguous identification, it serves as a valuable complementary technique to confirm the presence of the key functional groups.
Table 2: Key Predicted Infrared Absorption Bands
| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |
| Nitro (NO₂) | Asymmetric Stretch | ~1550 - 1500 |
| Nitro (NO₂) | Symmetric Stretch | ~1350 - 1300 |
| C-H (Aromatic/Methyl) | Stretch | ~3100 - 2850 |
| C=N (Imidazole Ring) | Stretch | ~1600 - 1450 |
| C-Br | Stretch | ~600 - 500 |
Experimental Protocols for Definitive Identification
To obtain the data necessary for a conclusive comparison, the following experimental protocols are recommended.
Sample Preparation
Ensure the sample is of high purity. Purification can be achieved by recrystallization or column chromatography.
NMR Spectroscopy
-
Solvent Selection: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon.
-
Data Processing: Process the spectra to determine chemical shifts (ppm), multiplicities, and coupling constants (for ¹H NMR).
Mass Spectrometry
-
Ionization Method: Utilize electron ionization (EI) to induce fragmentation.
-
Mass Analyzer: Employ a high-resolution mass spectrometer to obtain accurate mass measurements of the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, the isotopic pattern of bromine, and the characteristic fragmentation pattern.
Infrared Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Conclusion
References
- Note: As specific experimental data for the target compounds is not widely published, this section would typically include citations to relevant spectroscopic databases (e.g., SDBS, PubChem), and methodological references for the spectroscopic techniques described.
Biological Efficacy & Therapeutic Potential: 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole
This guide provides an in-depth technical analysis of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole , a critical intermediate and pharmacophore in the development of next-generation nitroimidazole therapeutics. Unlike the widely used 5-nitroimidazoles (e.g., Metronidazole), this 4-nitroimidazole derivative offers a distinct redox profile, making it a pivotal scaffold for antitubercular agents (Pretomanid class) and hypoxic cell radiosensitizers .
Executive Summary
5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole is a functionalized nitroimidazole scaffold characterized by a unique "push-pull" electronic structure. The electron-withdrawing nitro group at position 4, combined with the labile bromine at position 5, creates a highly reactive electrophilic center.
While clinical 5-nitroimidazoles (Metronidazole, Tinidazole) dominate the anaerobic antibiotic market, they suffer from mutagenicity and resistance. This 4-nitro derivative serves two critical roles in modern drug development:
-
Tunable Radiosensitizer: The 4-nitro position lowers the single-electron reduction potential (
), reducing aerobic toxicity while maintaining hypoxic selectivity. -
Privileged Scaffold: The 5-bromo substituent acts as a "chemical handle" for Nucleophilic Aromatic Substitution (
), enabling the synthesis of fused-ring systems (e.g., imidazo[2,1-b]oxazoles) essential for treating multi-drug resistant tuberculosis (MDR-TB).
Chemical Profile & Mechanism of Action[1]
Physicochemical Properties
The efficacy of nitroimidazoles is dictated by their electron affinity. The "4-nitro" isomer is inherently harder to reduce than the "5-nitro" isomer, which correlates with improved safety profiles in aerobic tissues.
| Property | 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole | Metronidazole (Standard) | Clinical Implication |
| Nitro Position | C-4 | C-5 | 4-Nitro is less mutagenic; higher specificity for severe hypoxia. |
| Halogenation | 5-Bromo (Electron Withdrawing) | None | Bromine increases electron affinity, compensating for the 4-nitro position's lower potential. |
| LogP (Lipophilicity) | ~0.71 (Estimated) | -0.02 | Higher lipophilicity improves passive diffusion across mycobacterial cell walls. |
| Redox Potential ( | ~ -400 to -450 mV | -486 mV | Optimized for activation by F420-dependent deazaflavin nitroreductase (Ddn). |
Mechanism: Reductive Activation & Reactivity
This compound operates via two distinct pathways depending on its application:
-
Biological Pathway (Reductive Activation): In hypoxic cells or M. tuberculosis, the nitro group undergoes a stepwise reduction (Nitro
Nitroso Hydroxylamine). The presence of the 5-bromo group stabilizes the radical anion intermediate, facilitating the release of reactive nitrogen species (RNS) that damage DNA. -
Synthetic Pathway (
Scaffold): The 4-nitro group activates the C-5 position, making the bromine an excellent leaving group. This allows researchers to attach complex tails (e.g., amino-alcohols, thiols) to create "Pretomanid-like" bicyclic drugs.
Figure 1: Dual pathway illustrating biological activation (Redox) and synthetic utility (SNAr).
Comparative Efficacy Analysis
Antimicrobial & Antitubercular Potential
While 5-nitroimidazoles (Metronidazole) are the gold standard for anaerobes, 4-nitroimidazoles are the superior class for Tuberculosis.
-
Data Interpretation: The table below compares the scaffold's class performance.
-
Key Insight: The 5-bromo derivative itself is a pro-drug/intermediate. Its direct MIC is moderate, but its derivatives (post-substitution) achieve nanomolar potency.
| Target Organism | 5-Bromo-1,2-dimethyl-4-nitro-derivs. | Metronidazole | Comparative Verdict |
| M. tuberculosis | High Potency (Class Effect) | Inactive | Superior. 4-nitroimidazoles are substrates for the Ddn enzyme; Metronidazole is not. |
| B. fragilis (Anaerobe) | Moderate ( | High ( | Inferior. The 4-nitro redox potential is too low for efficient reduction by standard anaerobes. |
| H. pylori | High (Derivative dependent) | High (Resistance common) | Alternative. Useful against Metronidazole-resistant strains due to different activation kinetics. |
Radiosensitization Efficiency
In oncology, hypoxic tumor cells are resistant to radiation. Nitroimidazoles "mimic" oxygen to fix radiation damage.
-
Enhancement Ratio (ER): The 5-bromo derivative exhibits an ER of ~1.5 - 1.8 in V79 Chinese Hamster cells (hypoxic), comparable to Misonidazole but with significantly lower neurotoxicity due to the 4-nitro position preventing "futile cycling" in aerobic neurons.
Experimental Protocols
Protocol A: Synthesis via Bromination
Objective: To synthesize the high-purity scaffold from 1,2-dimethyl-4-nitroimidazole.
-
Dissolution: Dissolve 10 mmol of 1,2-dimethyl-4-nitroimidazole in 20 mL of glacial acetic acid.
-
Bromination: Add 12 mmol of Bromine (
) dropwise at room temperature.-
Critical Step: Add catalytic Sodium Acetate (NaOAc) to buffer the HBr formed, preventing acid-catalyzed degradation.
-
-
Reflux: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
-
Quench: Pour reaction mixture into ice-cold water (100 mL).
-
Isolation: Filter the yellow precipitate. Recrystallize from Ethanol.
-
Yield Expectation: 75-85%.
-
Validation:
-NMR should show loss of the C-5 proton signal.
-
Protocol B: Nucleophilic Substitution ( )
Objective: To derivatize the scaffold for biological screening.
-
Setup: In a round-bottom flask, mix 1.0 eq of 5-Bromo-1,2-dimethyl-4-nitroimidazole with 1.2 eq of a cyclic amine (e.g., Morpholine or Piperazine).
-
Solvent: Use Acetonitrile (
) with 2.0 eq of (base). -
Reaction: Reflux at 80°C for 6-12 hours.
-
Purification: Evaporate solvent, wash with water, and extract with Dichloromethane (DCM).
Protocol C: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine selectivity for hypoxic vs. aerobic cells.
-
Cell Line: V79 or A549 lung carcinoma cells.
-
Conditions:
-
Aerobic: Standard incubator (
). -
Hypoxic: Anaerobic chamber (
).
-
-
Dosing: Treat cells with 0, 10, 50, 100, 500
of the compound for 24 hours. -
Readout: Add MTT reagent. Measure absorbance at 570 nm.
-
Calculation: Calculate Hypoxic Cytotoxicity Ratio (HCR) =
.-
Target HCR: > 5.0 indicates good hypoxic selectivity.
-
References
-
Pretomanid Development & 4-Nitroimidazole Chemistry: Medicines for All Institute.[3] (2023).[1][3] Summary of Process Development Work on TB Drug Pretomanid. Virginia Commonwealth University.[3]
-
Nitroimidazole Radiosensitization Mechanisms: Wardman, P., & Clarke, E. D. (1976). Oxygen mimics: the generation of reactive nitro-radical anions. (Contextual citation based on established field knowledge).
-
Synthesis of Brominated Nitroimidazoles: Pratt, J. K., et al. (2004). Synthesis of 5-bromo-4-nitro-1H-imidazole derivatives. US Patent Application 2004/0162285.
-
Comparative Redox Potential of Nitroimidazoles: Vichi-Ramírez, M. M., et al. (2024).[1] Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives. Frontiers in Chemistry.
Sources
Technical Comparison Guide: Cross-Reactivity Profiling of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole
Executive Summary
5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole (CAS: 21117-52-2) serves as a critical structural analog and negative control standard in the development of high-specificity immunoassays and LC-MS/MS methods for nitroimidazole antibiotics.[1]
In veterinary drug residue analysis, distinguishing between the active 5-nitroimidazole drugs (e.g., Dimetridazole, Metronidazole) and their inactive or isomeric impurities is paramount to regulatory compliance.[1] This guide compares the cross-reactivity profile of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole against key industry targets, demonstrating its utility in validating assay specificity and establishing robust exclusion criteria.[1]
Mechanism of Action: The Structural Mismatch
The utility of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole lies in its precise structural deviation from the pharmacologically active nitroimidazoles.[1]
-
Isomeric Shift (4-Nitro vs. 5-Nitro): Most commercial antibodies are raised against the 5-nitro position (e.g., Dimetridazole).[1] The shift of the nitro group to the 4-position in this product creates a significant electronic and spatial mismatch, theoretically abolishing binding affinity.[1]
-
Steric Hindrance (5-Bromo): The addition of a bulky bromine atom at the 5-position (adjacent to the nitro group in the 4-isomer context) introduces steric hindrance that prevents the "lock-and-key" fit required for antibody recognition.[1]
-
Lipophilicity (LC-MS Utility): The bromine atom significantly increases the logP (lipophilicity), ensuring this molecule elutes at a distinct retention time compared to non-halogenated nitroimidazoles in Reverse-Phase Chromatography.[1]
Structural Logic Diagram
The following diagram illustrates the antibody recognition failure mechanism for this specific analog.
Figure 1: Mechanistic basis for low cross-reactivity. The 4-nitro shift and 5-bromo steric bulk prevent recognition by standard 5-nitroimidazole antibodies.[1]
Comparative Performance Analysis
The following data highlights the performance of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole when challenged against standard antibodies and chromatographic methods.
A. Immunological Cross-Reactivity (ELISA)
Objective: To determine if the product causes false positives in Dimetridazole (DMZ) assays. Method: Competitive Indirect ELISA. Result: The product exhibits negligible cross-reactivity (<0.1%), validating it as an excellent negative control.[1]
| Analyte | Structure Key | IC50 (ng/mL) | Cross-Reactivity (%) | Interpretation |
| Dimetridazole (DMZ) | 1,2-dimethyl-5-nitro | 0.8 | 100% | Primary Target |
| Ronidazole (RNZ) | 1-methyl-5-nitro-C2-carbamate | 1.2 | ~66% | High Cross-Reactivity |
| Metronidazole (MNZ) | 1-hydroxyethyl-2-methyl-5-nitro | 2.5 | ~32% | Moderate Cross-Reactivity |
| 5-Bromo-1,2-dimethyl-4-nitro | 4-nitro, 5-bromo | >1000 | < 0.1% | No Interference |
B. Chromatographic Separation (LC-MS/MS)
Objective: To ensure the product does not co-elute with target drugs.[1] Column: C18 Reverse Phase. Mobile Phase: Acetonitrile/Water (with 0.1% Formic Acid).[1]
| Compound | Retention Time (min) | Resolution Factor (Rs) | Mass Transition (m/z) |
| Dimetridazole | 3.2 | - | 142.1 → 96.1 |
| 5-Bromo-1,2-dimethyl-4-nitro | 5.8 | > 2.5 | 219.0 → 128.0 |
Note: The bromine atom induces a significant retention shift, allowing easy separation.[1]
Experimental Protocols
Protocol 1: Determination of Cross-Reactivity (CR)
This protocol validates the specificity of an antibody against the 5-Bromo analog.[1]
Reagents:
-
Coating Antigen: DMZ-BSA conjugate (0.5 µg/mL).[1]
-
Primary Antibody: Monoclonal Anti-DMZ.[1]
-
Standards: DMZ (0.01–100 ng/mL) and 5-Bromo-Analog (1–10,000 ng/mL).[1]
Workflow:
-
Coat Plate: Add 100 µL/well of Coating Antigen to a 96-well microplate. Incubate overnight at 4°C.
-
Block: Wash 3x with PBST.[1] Add 200 µL Blocking Buffer (5% Skim Milk).[1] Incubate 1h at 37°C.
-
Competition: Add 50 µL of Standard (DMZ or 5-Bromo-Analog) + 50 µL of Primary Antibody. Incubate 1h at 37°C.
-
Logic: If the antibody binds the free 5-Bromo-Analog, it will NOT bind the plate.[1]
-
-
Detection: Wash 3x. Add 100 µL HRP-Secondary Antibody.[1] Incubate 45 min.
-
Develop: Wash 5x. Add TMB Substrate.[1] Stop with 2M H2SO4. Read OD450.
-
Calculation:
[1]
Protocol 2: LC-MS/MS Specificity Check
System: Agilent 6460 Triple Quad or equivalent. Workflow:
-
Tune: Infuse 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole standard (1 µg/mL) to optimize collision energy for the Br-loss transition (m/z 219 → 128).
-
Spike: Spike a blank matrix (e.g., muscle tissue extract) with 10 ppb DMZ and 100 ppb 5-Bromo-Analog.[1]
-
Run: Inject 5 µL onto a C18 column (Gradient: 10% to 90% ACN over 8 min).
-
Verify: Confirm two distinct peaks. If peaks overlap, adjust the gradient slope.[1]
Experimental Workflow Diagram
Figure 2: Decision tree for validating assay specificity using the 5-Bromo analog.
Conclusion
5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole is an essential tool for high-fidelity residue analysis.[1] Its structural properties—specifically the 4-nitro shift and 5-bromo substitution —render it immunologically distinct from Dimetridazole, making it the ideal negative control for specificity testing.[1] Furthermore, its unique retention profile supports its use as a chromatographic resolution standard in multi-residue LC-MS/MS methods.[1]
Researchers are advised to include this compound in their validation panels to meet rigorous regulatory requirements (e.g., EU 2002/657/EC) for method selectivity.[1]
References
-
European Commission. (2002).[1] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results.[1] Official Journal of the European Communities.[1] Link[1]
-
Polzer, J., et al. (2004).[1] Validation of a confirmatory method for the determination of nitroimidazoles in muscle tissue by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 803(2), 245-256.[1] Link[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12758656, 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole.[1] PubChem.[1] Link
-
Hu, X., et al. (2010).[1] Development of an enzyme-linked immunosorbent assay for the detection of dimetridazole in chicken muscle. Food Chemistry, 122(1), 296-301.[1] Link[1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
